KadsulignanA
Description
Kadsulignan A is a dibenzocyclooctadiene lignan isolated from plants of the genus Kadsura (Schisandraceae), notably Kadsura longipedunculata and Kadsura coccinea. It belongs to a class of lignans characterized by a bicyclic framework with two benzene rings connected by an 8-membered oxygenated ring, often substituted with acetyloxy, methoxy, or hydroxyl groups . Structurally, Kadsulignan A is distinguished by its unique substitution pattern, which contributes to its bioactivity. Studies indicate its presence in traditional Chinese medicine formulations, where Kadsura species are used for anti-inflammatory, hepatoprotective, and anti-cancer purposes .
Properties
Molecular Formula |
C23H28O7 |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
(1S,8R,9R,10R)-2,3,13,14,15-pentamethoxy-8,9-dimethyl-17-oxatetracyclo[8.6.1.01,6.011,16]heptadeca-2,5,11,13,15-pentaen-4-one |
InChI |
InChI=1S/C23H28O7/c1-11-8-13-9-15(24)19(26-4)22(29-7)23(13)17-14(18(30-23)12(11)2)10-16(25-3)20(27-5)21(17)28-6/h9-12,18H,8H2,1-7H3/t11-,12-,18-,23+/m1/s1 |
InChI Key |
ASRSGPWPPWDGFA-SDVNKKRHSA-N |
Isomeric SMILES |
C[C@@H]1CC2=CC(=O)C(=C([C@@]23C4=C(C(=C(C=C4[C@@H]([C@@H]1C)O3)OC)OC)OC)OC)OC |
Canonical SMILES |
CC1CC2=CC(=O)C(=C(C23C4=C(C(=C(C=C4C(C1C)O3)OC)OC)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Kadsulignan A involves several steps, starting from simple phenolic compounds. The key steps include oxidative cyclization reactions, which are often catalyzed by non-canonical iron oxygenases. These enzymes promote radical cyclizations, leading to the formation of the complex polycyclic structure characteristic of Kadsulignan A .
Industrial Production Methods
Industrial production of Kadsulignan A typically involves the extraction of the compound from the seeds of Kadsura coccinea. The seeds are subjected to solvent extraction, followed by chromatographic purification to isolate Kadsulignan A in its pure form .
Chemical Reactions Analysis
Types of Reactions
Kadsulignan A undergoes various chemical reactions, including:
Oxidation: This reaction is facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic and nucleophilic substitution reactions occur, often involving reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Kadsulignan A, which can be further studied for their biological activities .
Scientific Research Applications
Chemistry: Used as a model compound for studying radical cyclization reactions and oxidative cyclization mechanisms.
Biology: Investigated for its anti-inflammatory and anti-tumor properties.
Medicine: Potential therapeutic agent for treating diseases such as cancer and viral infections.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of Kadsulignan A involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress pathways and inhibition of key enzymes involved in inflammation and tumor growth. The compound’s unique structure allows it to interact with multiple targets, enhancing its therapeutic potential .
Comparison with Similar Compounds
Key Observations :
- Substituent Diversity: Kadsulignan F and Heilaohusu A exhibit bulkier ester groups (e.g., Z-2-methylbut-2-enoate in Kadsulignan F), enhancing lipophilicity and membrane permeability compared to Kadsulignan A .
- Stereochemical Variation : Longipedlignans (e.g., Longipedlignan K) often differ in the configuration of the cyclooctadiene ring, affecting receptor binding .
Pharmacological Activity Comparison
Anti-Cancer Activity
- Kadsulignan A : Demonstrates moderate cytotoxicity against HepG2 liver cancer cells (IC₅₀ = 12.5 μM) via apoptosis induction .
- Kadsulignan F : Shows stronger inhibition of DNA repair enzymes (e.g., DNA lyase, IC₅₀ = 3.8 μM) due to its acetylated substituents .
- Heilaohusu A : Exhibits anti-angiogenic effects by inhibiting VEGF signaling (IC₅₀ = 8.2 μM) .
Anti-Inflammatory Activity
Toxicity Profiles
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